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Compound of Interest

Compound Name: Notoginsenoside Ft1

Cat. No.: B1139306

For Immediate Release

Notoginsenoside Ftl (Ftl), a key saponin isolated from the traditional Chinese medicine
Panax notoginseng, is demonstrating significant therapeutic potential across a spectrum of
diseases, including cancer, metabolic disorders, and tissue injury. This guide provides a
comprehensive comparison of the in vitro and in vivo efficacy of Ft1, supported by experimental
data, detailed protocols, and pathway visualizations to inform future research and drug
development.

Quantitative Efficacy: A Comparative Overview

The following tables summarize the key quantitative data from preclinical studies, highlighting
the diverse pharmacological effects of Notoginsenoside Ftl in both cell-based assays and

animal models.

Table 1: In Vitro Efficacy of Notoginsenoside Ftl
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Table 2: In Vivo Efficacy of Notoginsenoside Ftl
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wound

diameter.

Key Signaling Pathways Modulated by
Notoginsenoside Ftl

Notoginsenoside Ftl exerts its pleiotropic effects by modulating several critical signaling
pathways. The diagrams below, generated using Graphviz, illustrate these mechanisms of

action.

Wound Healing and Angiogenesis

In the context of wound healing, Ft1 promotes fibroblast proliferation and collagen production
via the PISK/Akt/mTOR signaling pathway.[2] It also facilitates neovascularization by increasing

|—> Fibroblast Proliferation

Notoginsenoside Ftl PI3K |—®»| Akt |—P> mTOR
I—> Collagen Production

Click to download full resolution via product page

the expression of growth factors like VEGF.[2]

Caption: Notoginsenoside Ftl signaling in wound healing.

Anti-Cancer Effects in Colorectal Cancer

Ftl demonstrates anti-tumor activity in colorectal cancer by targeting the deubiquitination
enzyme USP9X. This leads to the degradation of 3-catenin and subsequent inhibition of the
Wnt signaling pathway, which is crucial for cancer cell proliferation and survival.[1][4]
Concurrently, Ft1 enhances the anti-tumor immune response by increasing the proportion of
CD8+ T cells within the tumor microenvironment.[1][4]
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Caption: Anti-cancer mechanism of Notoginsenoside Ft1.

Metabolic Regulation

Ft1 exhibits a dual regulatory role in metabolic diseases by acting as a TGR5 agonist and an
FXR antagonist.[5][7] This dual action contributes to its beneficial effects on obesity and insulin
resistance.

Notoginsenoside Ftl
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Caption: Dual metabolic regulation by Notoginsenoside Ft1.

Experimental Protocols
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The following sections detail the methodologies employed in the cited studies to evaluate the

efficacy of Notoginsenoside Ft1.

In Vitro Experimental Protocols

Cell Viability Assay: Colorectal cancer cell lines (MC38, CT26, HT29) were treated with
varying concentrations of Notoginsenoside Ftl (ranging from 0.625 to 320 umol-L~1) for 72
hours. Cell viability was subsequently assessed to determine the half-maximal inhibitory
concentration (IC50).[1]

Cell Migration and Proliferation Assays: The effect of Ftl at its IC50 concentration on the
migration and proliferation of MC38 and CT26 cells was evaluated. For the proliferation
assay, a specific number of cells (e.g., 1000 cells per well) were seeded in a 6-well plate and
treated with Ft1 at the IC50 concentration. Clone formation was observed after a 10-day
incubation period.[1]

Fibroblast Proliferation and Collagen Production: Human dermal fibroblasts (HDF-a) were
cultured and treated with Notoginsenoside Ftl. Cell proliferation and collagen production
were measured to assess the compound's effect on wound healing processes at a cellular
level.[2]

Angiogenesis Assays: Human Umbilical Vein Endothelial Cells (HUVECS) were used to
investigate the pro-angiogenic effects of Ftl. Assays for cell proliferation, migration, and tube
formation were conducted.[2][3]

Apoptosis Assay: SH-SY5Y neuroblastoma cells were treated with 45 uM Notoginsenoside
Ftl1. Cell cycle analysis and apoptosis assays were performed to determine the pro-apoptotic
effect of the compound.[3]

In Vivo Experimental Protocols

Colorectal Cancer Mouse Model: Subcutaneous tumors were established in C57BL/6J mice
using MC38 cells and in Balb/c mice using CT26 cells. Once tumors reached a palpable
size, mice were randomly assigned to treatment groups. Notoginsenoside Ftl was
administered at doses of 10 and 30 mg-kg~*. Tumor volume and body weight were measured
every three days for a period of 24 days. A control group received a vehicle solution, and a
positive control group was treated with 5-fluorouracil (5-FU).[1]
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o Diabetic Wound Healing Model: An excisional wound splinting model was established on the
backs of genetically diabetic (db/db) mice. Notoginsenoside Ft1l was applied topically to the
wounds. The rate of wound closure, re-epithelialization, and granulation tissue formation
were assessed at specific time points (e.g., day 7 and day 14) and compared to a
phosphate-buffered saline (PBS) treated control group.[2]

e Diet-Induced Obesity and Insulin Resistance Model: Six-week-old male mice were fed a
high-fat diet (60% kcal from fat) for 8 weeks to induce obesity. The obese mice were then
divided into groups and fed a high-fat diet supplemented with Notoginsenoside Ftl1 (50 or
100 mg/100 g diet) for an additional 6 weeks. Body weight, food intake, glucose tolerance,
and insulin sensitivity were monitored.[6]

o Hemostatic Effect Assay: The procoagulant effect of Notoginsenoside Ftl (1.25 mg/kg) was
evaluated in a rat tail bleeding assay, where tail bleeding time and thrombus weight were
measured.[3]

e Angiogenesis Model in Ear Injury: A punched-hole ear injury model in mice was utilized to
assess the in vivo angiogenic potential of Notoginsenoside Ftl at doses of 0.25, 2.5, and
25 mg/kg. The extent of angiogenesis and the reduction in wound diameter were quantified.

[3]

Conclusion

The compiled data underscores the multifaceted therapeutic potential of Notoginsenoside Ft1,
with robust efficacy demonstrated in both in vitro and in vivo models of cancer, metabolic
disease, and tissue repair. Its ability to modulate key signaling pathways such as
PI3K/Akt/mTOR and Wnt, coupled with its influence on the tumor microenvironment and
metabolic receptors, positions Ftl as a promising candidate for further preclinical and clinical
investigation. The detailed protocols provided herein offer a foundation for researchers to build
upon these findings and further elucidate the therapeutic mechanisms of this potent natural
compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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